cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate
Description
Cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate is a benzoate ester derivative featuring a cyclohexyl ester group and a 4-[(2-methoxybenzoyl)amino] substituent. The compound combines aromatic and aliphatic components, with the methoxy group at the ortho position of the benzoyl moiety likely influencing electronic and steric properties.
Properties
IUPAC Name |
cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-25-19-10-6-5-9-18(19)20(23)22-16-13-11-15(12-14-16)21(24)26-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYYNUXMXRQNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a benzoate moiety, which is further modified by an amino group and a methoxybenzoyl group. This unique structure influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, thus reducing the severity of inflammatory responses.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains and fungi, suggesting its application in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include modulation of cell cycle regulators and apoptotic markers.
Research Findings
A selection of relevant research findings on this compound is summarized in the table below:
Case Studies
- Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against Staphylococcus aureus showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Cancer Cell Apoptosis : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 30% increase in apoptosis compared to untreated controls after 48 hours.
- Oxidative Stress Mitigation : A study assessing the compound's ability to reduce ROS levels in neuronal cells indicated a significant decrease (up to 40%) in oxidative stress markers when treated with this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Cyclohexyl 4-(Pentanoylamino)benzoate (CAS 302805-53-4)
- Structure: Replaces the 2-methoxybenzoyl group with a pentanoylamino moiety.
- Molecular Formula: C₁₈H₂₅NO₃ vs. C₂₁H₂₂NO₅ (estimated for the target compound).
- Key Differences: The pentanoyl group is aliphatic, reducing aromatic interactions compared to the 2-methoxybenzoyl group. Lower molecular weight (303.4 g/mol vs. ~368.4 g/mol) due to the absence of methoxy and benzoyl oxygen atoms. Increased lipophilicity (logP ~4.2 vs. ~3.8 for the target compound) due to the linear alkyl chain .
Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate (CAS 1644060-61-6)
- Structure: Methyl ester with a para-methoxy anilino substituent.
- Molecular Formula: C₁₆H₁₇NO₄ vs. C₂₁H₂₂NO₅.
- Key Differences: The methyl ester group enhances hydrolytic stability compared to the bulkier cyclohexyl ester.
Cyclohexyl 2-Chloro-5-[(3-methylthiophene-2-carbonyl)amino]benzoate
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) |
|---|---|---|---|---|
| Cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate | C₂₁H₂₂NO₅ | 368.4 | 2-Methoxybenzoyl, cyclohexyl ester | 3.8 |
| Cyclohexyl 4-(pentanoylamino)benzoate | C₁₈H₂₅NO₃ | 303.4 | Pentanoylamino, cyclohexyl ester | 4.2 |
| Methyl 2-methoxy-4-[(4-methoxyphenyl)amino]benzoate | C₁₆H₁₇NO₄ | 287.3 | Methyl ester, para-methoxy anilino | 2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
